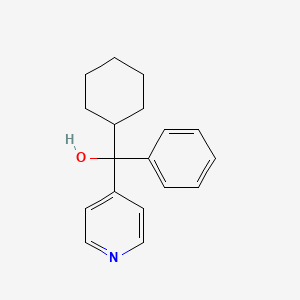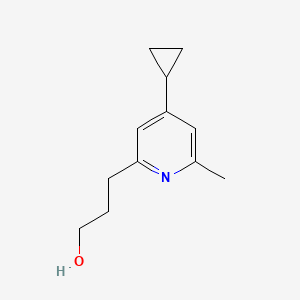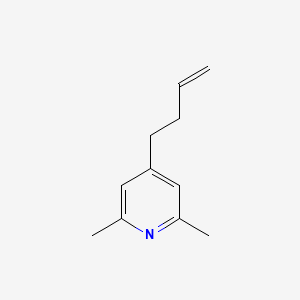![molecular formula C10H13N3 B7780465 N,N-dimethyl-1-(7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B7780465.png)
N,N-dimethyl-1-(7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “N,N-dimethyl-1-(7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine” is a chemical entity that has garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters. Industrial production methods also focus on cost-effectiveness and environmental sustainability, ensuring that the compound is produced efficiently and with minimal waste.
Análisis De Reacciones Químicas
Types of Reactions: N,N-dimethyl-1-(7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N-dimethyl-1-(7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine: this compound has shown promise in medicinal chemistry as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for developing new treatments for various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1-(7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in biological processes. By binding to these targets, this compound can modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N,N-dimethyl-1-(7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine include those with comparable structural features and chemical properties. These compounds may share similar functional groups or molecular frameworks, making them relevant for comparative studies.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of structural features and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry Its unique properties and reactivity make it a valuable tool for researchers and industrial applications
Propiedades
IUPAC Name |
N,N-dimethyl-1-(7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-8-6-12-10-9(8)4-3-5-11-10/h3-6H,7H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLCFQLBXWLHKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C2C1=CC=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=CN=C2C1=CC=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pentan-3-yl)-6-[6-(pentan-3-yl)pyridin-2-yl]pyridine](/img/structure/B7780397.png)

![N'-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboximidamide](/img/structure/B7780407.png)
![{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine](/img/structure/B7780437.png)

![4-[3-(Pyridin-2-yl)propyl]pyridine](/img/structure/B7780450.png)
![4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine](/img/structure/B7780464.png)






